4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline
Description
The compound 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline is a triazole-based derivative featuring a brominated aniline group linked via a methylene bridge to a 1,2,4-triazole core. The triazole ring is substituted with a 4-chlorobenzylthio group and a phenyl ring.
Properties
Molecular Formula |
C22H18BrClN4S |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline |
InChI |
InChI=1S/C22H18BrClN4S/c23-17-8-12-19(13-9-17)25-14-21-26-27-22(28(21)20-4-2-1-3-5-20)29-15-16-6-10-18(24)11-7-16/h1-13,25H,14-15H2 |
InChI Key |
DCNVKNSERBYHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Chlorobenzylthio Group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Coupling: The final product is obtained by coupling the brominated triazole intermediate with aniline under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the aniline group and the chlorine on the benzylthio substituent are prime sites for nucleophilic substitution. Key reactions include:
-
Aromatic bromine displacement : Reacts with amines (e.g., pyrrolidine) in dimethylformamide (DMF) at 80–100°C to form aryl amine derivatives.
-
Chlorobenzylthio group substitution : Undergoes thiol-exchange reactions with alkanethiols or arylthiols in the presence of base catalysts like K₂CO₃ .
Table 1: Example Substitution Derivatives
| Reagent | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Pyrrolidine | N-aryl-pyrrolidine analog | 72 | DMF, 80°C, 12 hr |
| 4-Mercaptophenol | Bis-arylthio derivative | 65 | K₂CO₃, DMSO, 60°C |
Oxidation and Reduction Pathways
The thioether (-S-) linkage and triazole ring participate in redox transformations:
-
Thioether oxidation : Treating with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to a sulfoxide (R-SO-) or sulfone (R-SO₂-) .
-
Triazole reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole ring under controlled pressure (1–3 atm) .
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagent/Conditions | Product | Selectivity |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide (major) | 85% |
| Reduction | H₂ (2 atm), 10% Pd-C, EtOH | Dihydrotriazole derivative | 78% |
Coupling Reactions
The bromine atom enables cross-coupling via palladium catalysis:
-
Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in toluene/EtOH (3:1) at 90°C .
-
Buchwald-Hartwig amination : Forms C-N bonds with secondary amines (e.g., morpholine) using Xantphos-Pd-G3 catalyst .
Table 3: Coupling Reaction Parameters
| Substrate | Catalyst System | Product Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 89 |
| Morpholine | Xantphos-Pd-G3, KOtBu | 76 |
Cyclization and Heterocycle Formation
The triazole ring participates in annulation reactions:
-
1,3-Dipolar cycloaddition : Reacts with acetylenedicarboxylate in refluxing toluene to form fused pyrazole-triazole systems .
-
Intramolecular cyclization : Forms quinazoline derivatives under acidic conditions (HCl/EtOH).
Mechanistic Insights
-
S-alkylation : The chlorobenzylthio group undergoes alkylation with alkyl halides (e.g., methyl iodide) via SN2 mechanisms in DMF .
-
Acid-base reactivity : The aniline NH₂ group participates in protonation-deprotonation equilibria, influencing solubility and reactivity in polar aprotic solvents.
Stability and Reaction Optimization
-
Thermal stability : Decomposes above 250°C; reactions requiring high temperatures use short reaction times (<2 hr).
-
Solvent effects : DMF and DMSO enhance reaction rates due to high polarity, while THF is preferred for moisture-sensitive steps .
This compound’s multifunctional architecture supports its utility in synthesizing bioactive molecules, materials, and catalysts. Further studies are needed to explore enantioselective transformations and green chemistry applications.
Scientific Research Applications
Overview
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound with significant potential in medicinal chemistry and various research applications. Its unique structural features, including a bromine atom, a chlorobenzyl group, and a triazole moiety, contribute to its biological activity and versatility in synthetic organic chemistry.
Medicinal Chemistry Applications
The primary applications of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline in medicinal chemistry include:
Antimicrobial and Antifungal Activity : The compound has been studied for its potential to inhibit the growth of various pathogens. Its structural components suggest mechanisms that may disrupt microbial cell functions.
Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation. The interactions of this compound with specific receptors or enzymes may modulate cellular pathways involved in cancer progression.
Enzymatic Inhibition : The compound's ability to inhibit enzymes involved in critical biological pathways suggests potential applications in treating diseases associated with metabolic dysregulation .
Organic Synthesis Applications
In organic synthesis, 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate:
Coupling Reactions : The compound can participate in various coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Substitution Reactions : Nucleophilic substitution can occur at the bromine or chlorine positions, allowing for the formation of new derivatives that might exhibit enhanced biological properties.
Material Science Applications
The properties of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline make it suitable for applications in material science:
Development of Advanced Materials : Its unique chemical reactivity allows for the creation of polymers or nanomaterials with specific functionalities. These materials could be used in various industries including electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways, inhibiting their activity or altering their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Halogen Variations: Bromo vs. Chloro
- 4-(5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5l, ): This analog replaces the bromoaniline group with a pyridine ring. The pyridine’s electron-withdrawing nature enhances the triazole’s electrophilicity compared to the electron-donating aniline in the target compound. The chloro-benzylthio group is retained, but the absence of bromine reduces steric hindrance. Melting point (163°C) and yield (88%) are comparable to brominated analogs . Key Difference: Pyridine vs.
- 3-((4-Bromobenzyl)thio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5d, ): Features a 4-bromobenzylthio group instead of 4-chlorobenzylthio. However, its synthesis yield (68%) is lower than chloro analogs (e.g., 5c: 77%), likely due to bromine’s larger atomic radius complicating substitution reactions .
Thioether and Linker Modifications
- 3-(Benzylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5b, ): Replaces the 4-chlorobenzylthio group with a simple benzylthio moiety. This compound exhibits a lower melting point (104–105°C) compared to halogenated analogs (e.g., 5d: 99–100°C), reflecting reduced crystal packing efficiency .
- 3-((4-Chlorophenoxy)methyl)-5-((4-methoxybenzyl)thio)-4-phenyl-4H-1,2,4-triazole (5f, ): Introduces a methoxy group on the benzylthio substituent. The electron-donating methoxy group increases solubility in polar solvents, as evidenced by its moderate melting point (122–123°C). This contrasts with the target compound’s bromoaniline group, which likely reduces solubility due to increased hydrophobicity .
Antifungal and Antimicrobial Properties
- 3-((5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIh, ): This quinazolinone-triazole hybrid demonstrates superior fungicidal activity against Pellicularia sasakii and Colletotrichum capsici compared to the commercial fungicide hymexazol. The quinazolinone moiety likely enhances target binding through hydrogen bonding, a feature absent in the target compound’s aniline group. This highlights the importance of heterocyclic substituents in bioactivity .
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () :
Exhibits antifungal activity attributed to the bromobenzylthio group’s electronic effects. The pyridine ring may facilitate interactions with fungal enzymes, suggesting that the target compound’s aniline group could offer similar or distinct binding modes depending on substitution patterns .
Melting Points and Yields
- Trends : Brominated analogs generally exhibit lower yields due to synthetic challenges, while chloro-substituted compounds show higher thermal stability (e.g., 5c: 108–109°C vs. 5d: 99–100°C).
Biological Activity
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.8 g/mol. The compound features a bromine atom, a chlorobenzyl group, and a triazole moiety, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrClN4S |
| Molecular Weight | 485.8 g/mol |
| IUPAC Name | 4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline |
| InChI Key | DCNVKNSERBYHIG-UHFFFAOYSA-N |
The biological activity of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline is primarily attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes like DNA replication and protein synthesis.
- Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways.
Pathways Involved:
The compound's activity has been linked to interference with:
- Cellular Signal Transduction : Affecting pathways that regulate cell growth and proliferation.
- Apoptosis Induction : Triggering programmed cell death in cancerous cells.
Biological Activity Studies
Research studies have evaluated the biological activity of this compound through various assays:
-
Anticancer Activity :
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin .
- Morphological changes in treated cells indicated effective inhibition of cancer cell growth .
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Case Studies
Several case studies have highlighted the potential applications of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline:
- Cancer Treatment Research :
- Development of Antimicrobial Agents :
Q & A
Q. What are the established synthetic routes for preparing 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline?
Methodological Answer: The synthesis typically involves:
- Triazole Core Formation : Cyclocondensation of thiocarbohydrazides with substituted benzoyl chlorides to generate 1,2,4-triazole-3-thione intermediates .
- S-Alkylation : Reacting the triazole-thione with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group. Optimization of solvent, temperature (60–80°C), and reaction time (6–12 hours) is critical for yield .
- Bromoaniline Attachment : Nucleophilic substitution or reductive amination to link the 4-bromoaniline moiety to the methyl group on the triazole ring .
Key Data : Reported yields for analogous triazole derivatives range from 65% to 82%, with purity confirmed via HPLC .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Essential for resolving the 3D structure, particularly the conformation of the triazole ring and substituent orientations. Bond lengths (e.g., C–S: ~1.68 Å, C–N: ~1.32 Å) and angles can validate synthetic accuracy .
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–150 ppm for triazole carbons) confirm substituent integration .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~2550 cm⁻¹ (S–H stretch in intermediates) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the S-alkylation step to improve yield and purity?
Methodological Answer:
- Factor Screening : Use a Plackett-Burman design to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., KI vs. TBAB). For example, DMF increases reaction efficiency by 20% compared to THF .
- Response Surface Methodology (RSM) : A Central Composite Design (CCD) revealed optimal conditions for analogous S-alkylation: 75°C, 8 hours, and 1.2 equivalents of alkylating agent, achieving 89% yield .
- Contradiction Analysis : Discrepancies in yields (e.g., 65% vs. 82%) may arise from residual moisture or competing side reactions; Karl Fischer titration or LC-MS can identify hydrolysis byproducts .
Q. What computational strategies elucidate the structure-activity relationship (SAR) for acetylcholinesterase inhibition?
Methodological Answer:
- Molecular Docking : Dock the compound into acetylcholinesterase (PDB ID: 4EY7) using AutoDock Vina. Key interactions include π-π stacking between the triazole ring and Trp86 and hydrogen bonding with Ser125 .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For similar triazole derivatives, a HOMO-LUMO gap of ~4.5 eV correlates with inhibitory activity .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2.0 Å indicate stable enzyme-ligand complexes .
Q. How do structural modifications (e.g., halogen substitution) impact antibacterial efficacy?
Methodological Answer:
- SAR Studies : Replace 4-bromo with 4-fluoro or 4-nitro groups. For example, 4-nitro analogs show a 2-fold increase in MIC against S. aureus due to enhanced electron-withdrawing effects .
- Bioisosteric Replacement : Substitute the 4-chlorobenzyl group with a 4-fluorobenzyl moiety. This reduces logP by 0.3 units, improving solubility but decreasing membrane permeability .
- Contradiction Resolution : Discrepancies in activity (e.g., higher MIC in broth vs. agar assays) may arise from compound aggregation; dynamic light scattering (DLS) can confirm nanoparticle formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
